

Application Notes and Protocols for BRD2492

Treatment of Breast Cancer Cell Lines

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Compound of Interest

Compound Name: BRD2492

Cat. No.: B12380826

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Introduction

BRD2492 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.^[1] HDAC enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. In various cancers, including breast cancer, the dysregulation of HDAC activity is associated with tumor progression. Inhibition of HDAC1 and HDAC2 has emerged as a promising therapeutic strategy to reactivate tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a summary of the known effects of **BRD2492** on breast cancer cell lines and detailed protocols for its use in in vitro studies.

Data Presentation

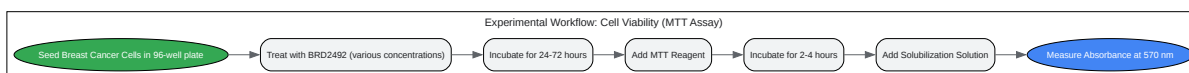
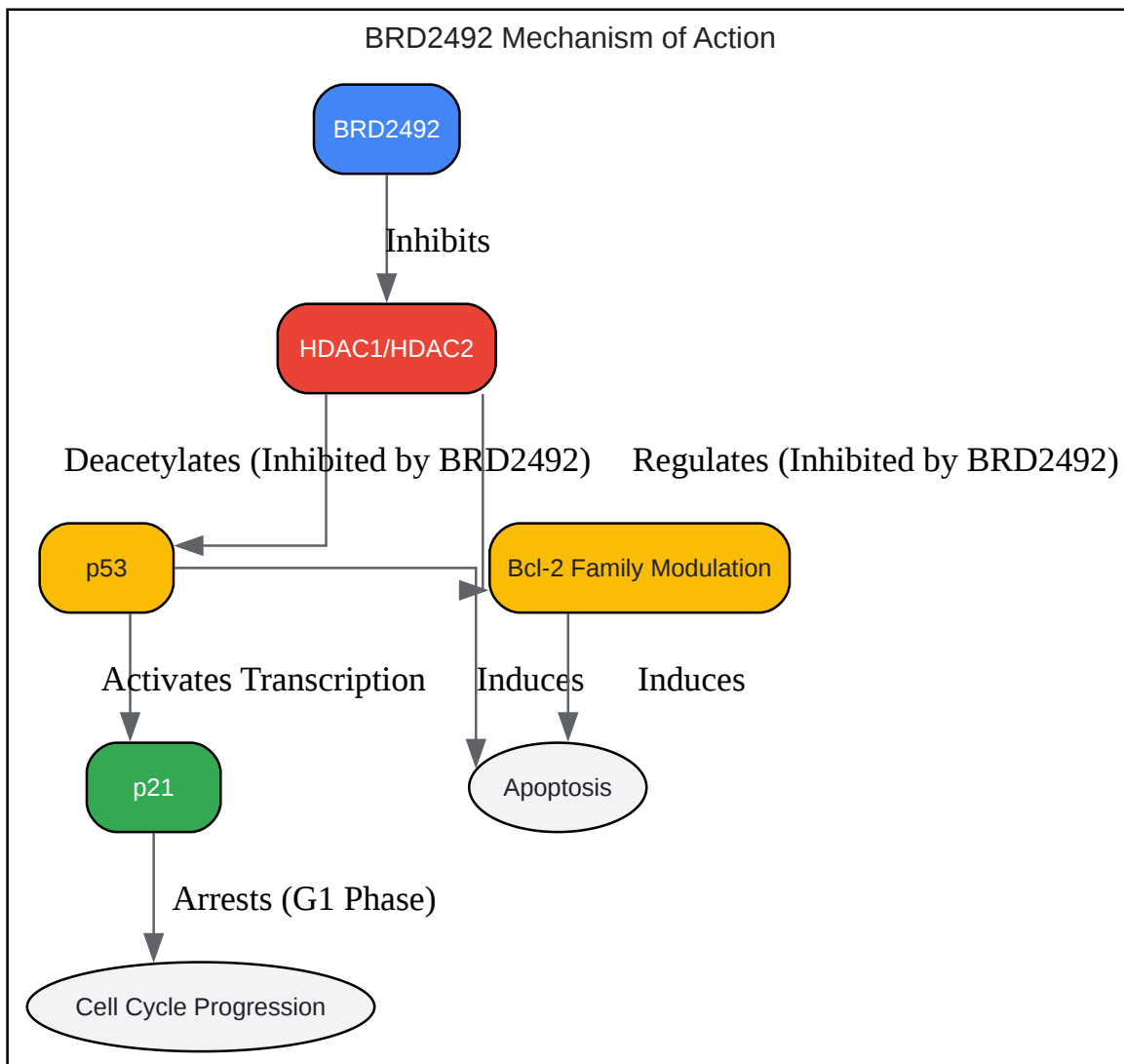
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of **BRD2492** in different breast cancer cell lines. This data is crucial for determining the appropriate concentration range for experimental studies.

Cell Line	Subtype	IC ₅₀ (μM)	Citation
T-47D	Luminal A	1.01	^[1]
MCF-7	Luminal A	11.13	^[1]

Mechanism of Action

BRD2492 exerts its anti-cancer effects by selectively inhibiting HDAC1 and HDAC2. This inhibition leads to an increase in the acetylation of histone and non-histone proteins. A key non-histone target is the tumor suppressor protein p53. Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of its target genes, including the cyclin-dependent kinase inhibitor p21. Increased p21 expression results in cell cycle arrest, primarily at the G1 phase, thereby halting cell proliferation. Furthermore, HDAC1/2 inhibition can promote apoptosis through both p53-dependent and p53-independent pathways, involving the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Mandatory Visualizations



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References

- 1. HDAC inhibitors induce tumor-cell-selective pro-apoptotic transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]
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